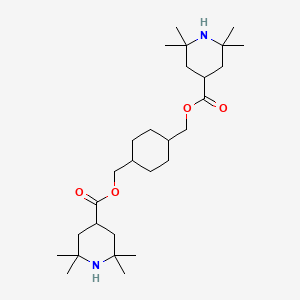
Ethyl(2-chloroethyl) (3-chloropropyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(2-chloroethyl) (3-chloropropyl)amine hydrochloride is a chemical compound with the molecular formula C5H12Cl3N. It is a derivative of amine hydrochlorides and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of two chloroalkyl groups attached to an ethylamine backbone, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-chloroethyl) (3-chloropropyl)amine hydrochloride typically involves the reaction of ethylamine with 2-chloroethanol and 3-chloropropanol in the presence of hydrochloric acid. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of the alcohols are replaced by chlorine atoms, resulting in the formation of the desired compound.
Step 1: Ethylamine reacts with 2-chloroethanol in the presence of hydrochloric acid to form Ethyl(2-chloroethyl)amine hydrochloride.
Step 2: Ethyl(2-chloroethyl)amine hydrochloride further reacts with 3-chloropropanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis and degradation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(2-chloroethyl) (3-chloropropyl)amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and alcohols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted amines and alcohols.
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl(2-chloroethyl) (3-chloropropyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research due to its alkylating properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl(2-chloroethyl) (3-chloropropyl)amine hydrochloride involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the disruption of normal cellular processes, making it useful in cancer research as a potential chemotherapeutic agent. The molecular targets include DNA bases, leading to cross-linking and strand breaks, which ultimately result in cell death.
Vergleich Mit ähnlichen Verbindungen
Ethyl(2-chloroethyl) (3-chloropropyl)amine hydrochloride can be compared with other similar alkylating agents:
Nitrogen Mustards: Such as mechlorethamine, which also acts as an alkylating agent but has different structural features.
Sulfur Mustards: Known for their use as chemical warfare agents, they share similar alkylating properties but differ in their sulfur content.
Other Chloroalkylamines: Compounds like tris(2-chloroethyl)amine have similar chemical properties but vary in their specific applications and toxicity profiles.
List of Similar Compounds
- Mechlorethamine
- Tris(2-chloroethyl)amine
- Bis(2-chloroethyl)methylamine
- N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine
This compound stands out due to its specific structural configuration and the unique applications it offers in various fields of research and industry.
Eigenschaften
CAS-Nummer |
67195-48-6 |
|---|---|
Molekularformel |
C7H16Cl3N |
Molekulargewicht |
220.6 g/mol |
IUPAC-Name |
2-chloroethyl-(3-chloropropyl)-ethylazanium;chloride |
InChI |
InChI=1S/C7H15Cl2N.ClH/c1-2-10(7-5-9)6-3-4-8;/h2-7H2,1H3;1H |
InChI-Schlüssel |
YXEDGTLWOUMDCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CCCCl)CCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)





![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)



